![molecular formula C10H10Cl2N2O2 B11948668 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene CAS No. 18699-07-5](/img/structure/B11948668.png)
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of dichloro groups and a unique amino-oxycarbonyl structure, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the purity and quality of the final compound. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atoms or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, where its specific properties are advantageous.
作用機序
The mechanism of action of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro groups and amino-oxycarbonyl structure allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound.
類似化合物との比較
Similar Compounds
- 1,2-Dichloro-4-[(1-methylpropylidene)amino]oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(cyclopentylideneamino)oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(4-nitrophenyl)sulfonylamino]carbonylamino]benzene
Uniqueness
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
18699-07-5 |
|---|---|
分子式 |
C10H10Cl2N2O2 |
分子量 |
261.10 g/mol |
IUPAC名 |
(propan-2-ylideneamino) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-7(11)4-3-5-8(9)12/h3-5H,1-2H3,(H,13,15) |
InChIキー |
QEFWUVHKCIDGQW-UHFFFAOYSA-N |
正規SMILES |
CC(=NOC(=O)NC1=C(C=CC=C1Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


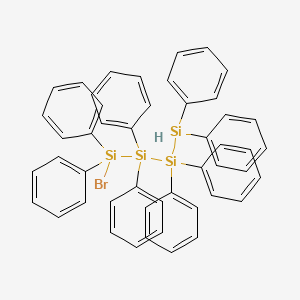
![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)


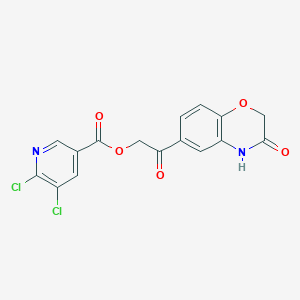
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)


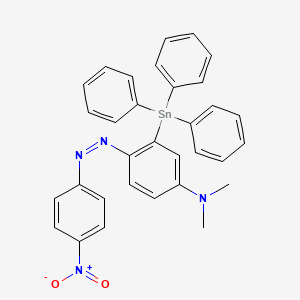

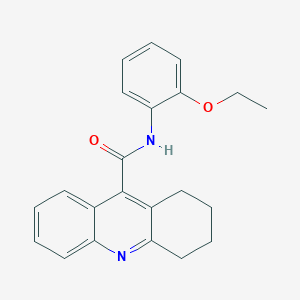

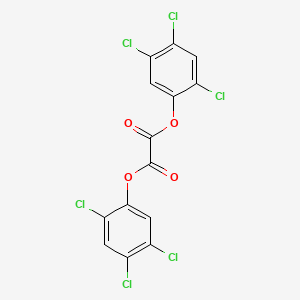
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
